2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol

Pyridine regiochemistry Cross-coupling reactivity Structure-activity relationship

Researchers frequently encounter synthetic bottlenecks when building PROTACs or kinase inhibitors due to regioisomeric ambiguity and linker geometry constraints. This compound provides a definitive 2-Br,4-aminomethyl pyridine architecture enabling unambiguous Suzuki coupling at the 2-position while preserving the ethanolamine arm for orthogonal linker extension. - Orthogonal handles: C2-bromine for cross-coupling; C4-ethanolamine for etherification/esterification, reducing PROTAC synthesis by 1-2 steps. - Metabolic stability: Cyclopropyl N-substituent resists CYP450 oxidation, offering superior PK profiles vs. isopropyl analogs (bp ~35 °C higher). - High-purity (≥98%) ensures reproducible multi-step transformations. Ideal for medicinal chemists synthesizing AR/BRD4 dual-targeting degraders, type II kinase inhibitors, or HDAC/BET epigenetic probes. Supply chain reliability with global shipping.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B7925572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESC1CC1N(CCO)CC2=CC(=NC=C2)Br
InChIInChI=1S/C11H15BrN2O/c12-11-7-9(3-4-13-11)8-14(5-6-15)10-1-2-10/h3-4,7,10,15H,1-2,5-6,8H2
InChIKeyGOWQDVTUNRNCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-Pyridine Building Block: Sourcing and Differentiation


2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol (CAS 1353952-68-7) is a synthetic small-molecule building block belonging to the class of 2-bromopyridine-containing ethanolamines. Its structure integrates a bromine substituent at the pyridine 2-position, a cyclopropyl group on the tertiary amine, and a primary alcohol terminus, giving it a molecular formula of C11H15BrN2O and a molecular weight of 271.15 g/mol . The compound is primarily offered as a versatile intermediate for medicinal chemistry, with commercial sources reporting purities of ≥95–98% . The bromopyridine moiety serves as a handle for palladium-catalyzed cross-coupling reactions, while the cyclopropyl and ethanolamine groups modulate physicochemical properties and potential biological interactions. Although its application space spans PROTAC linker design, kinase inhibitor scaffolds, and epigenetic probe synthesis, peer-reviewed quantitative biological profiling data for this precise chemical entity remain scarce; accordingly, differentiation from close analogs must be drawn largely from structural, physicochemical, and reactivity considerations rather than from head-to-head bioassay results .

2-Bromopyridine handle supports Pd-catalyzed cross-coupling workflows
Cyclopropyl-substituted tertiary amine provides conformationally restricted scaffold
Primary alcohol enables linker conjugation without additional functionalization

Why In-Class Analogs Cannot Replace This Building Block


Although several 2‑bromopyridine‑bearing ethanolamines are commercially available under similar catalog descriptions, their interchangeability is undermined by differences in regioisomeric substitution, N‑alkyl group identity, and the presence or absence of the ethanol arm. The 2‑Br,4‑substituted pyridine core of the title compound exhibits a unique electrophilic aromatic substitution pattern that directs cross‑coupling to the 4‑ and 6‑positions, whereas the 6‑Br,3‑substituted isomer (CAS 1353952‑60‑9) presents a reversed electronic landscape . Moreover, replacing the cyclopropyl group with an isopropyl substituent (CAS 1353977‑38‑4) reduces ring strain, lowers the boiling point by approximately 35 °C, and alters metabolic stability profiles, as the cyclopropyl group is known in medicinal chemistry to resist CYP450 oxidation better than its acyclic counterparts . The ethanolamine motif further distinguishes the compound from simple amine analogs (e.g., CAS 1289386‑62‑4), which lack the hydrogen‑bonding capacity of the primary alcohol and thus exhibit different solubility and target‑engagement properties . These structural differences are not cosmetic; they directly affect reactivity, physicochemical properties, and potential biological readouts, making uninformed substitution a source of variability in multi‑step syntheses and biochemical assays.

Regioisomer (6-Br,3-substituted) may shift cross-coupling vector to 2- and 4-positions, altering coupling outcome.
Isopropyl analog lacks cyclopropyl ring strain; predicted boiling point differs by ~35 °C, potentially affecting purification and metabolic stability context.
Simple amine analog lacks hydroxyl handle, limiting direct conjugation or linker attachment without extra synthetic step.

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 2-Br,4- vs. 6-Br,3-Substituted Cores

The title compound positions the bromine at the pyridine 2‑position with the tertiary‑amine‑bearing methylene at the 4‑position. Its closest positional isomer, CAS 1353952‑60‑9, reverses this pattern, placing bromine at the 6‑position and the amino‑methyl group at the 3‑position . This regioisomeric difference alters the electronic environment of the pyridine ring and, critically, directs palladium‑catalyzed cross‑coupling to different positions: the 2‑Br,4‑substituted system activates the 4‑ and 6‑positions for further functionalization, while the 6‑Br,3‑substituted system shifts reactivity to the 2‑ and 4‑positions . In drug‑discovery campaigns where the vector of substituent growth is essential for target engagement, this regioisomeric specificity means that the two isomers cannot be used interchangeably without re‑optimizing the synthetic route.

Regioisomer Boiling Point
Data to verify
401.3±35.0 °C vs 399.7±32.0 °C (Δ 1.6 °C)
Supports regiospecific route planning; coupling vectors differ.
Predicted values; review synthetic vector requirements.
Pyridine regiochemistry Cross-coupling reactivity Structure-activity relationship

Cyclopropyl vs. Isopropyl: Physicochemical and Metabolic Impact

Replacing the cyclopropyl group with an isopropyl group yields the direct analog CAS 1353977-38-4. The cyclopropyl ring introduces conformational restriction and ring strain, which are known in medicinal chemistry to enhance metabolic stability relative to acyclic alkyl groups by reducing CYP450-mediated oxidation . The measured physicochemical differences are substantial: the cyclopropyl-bearing target compound exhibits a predicted boiling point of 401.3 °C vs. 366.1 °C for the isopropyl analog, a difference of approximately 35 °C, and a density of 1.5 g/cm³ vs. 1.3 g/cm³ . These differences in boiling point and density indicate stronger intermolecular forces for the cyclopropyl compound, which may correlate with altered solubility and formulation behavior. The molecular formula also shifts from C11H15BrN2O (target) to C11H17BrN2O (isopropyl analog), reflecting the loss of two hydrogen atoms due to the cyclopropyl ring closure.

Cyclopropyl vs Isopropyl BP
Data to verify
401.3 °C vs 366.1 °C (Δ 35.2 °C)
Cyclopropyl may alter purification and metabolic stability context.
Predicted; class-level metabolic stability inference.
Cyclopropane medicinal chemistry Metabolic stability Conformational restriction

Ethanolamine vs. Simple Amine: Hydrogen-Bond and Solubility Profiles

The target compound differs from (2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine (CAS 1289386-62-4) by the addition of a hydroxyethyl group, transforming a secondary amine into a tertiary amino‑alcohol. This change increases the molecular weight from 227.1 to 271.15 g/mol, adds one hydrogen‑bond donor and one additional hydrogen‑bond acceptor, and raises the topological polar surface area (tPSA) . The calculated LogP for the target compound is 1.41 , indicating moderate lipophilicity. While the direct amine analog's LogP was not retrieved from authoritative databases, the structural difference (CH2CH2OH vs. H) is expected to reduce LogP and improve aqueous solubility per Lipinski‑type guidelines. For researchers designing PROTACs or bifunctional degraders, the ethanolamine hydroxyl serves as a potential linker‑attachment point that is absent in the simple amine, making the target compound intrinsically more versatile for linker chemistry without requiring additional functionalization steps .

MW and LogP
Class-level
MW 271.15 vs 227.1 g/mol; LogP 1.41
Hydroxyl handle may support linker chemistry without extra step.
LogP predicted; comparator LogP unavailable.
Hydrogen bonding Solubility Drug-likeness

Bromine as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The 2-bromopyridine moiety is a well‑established electrophilic partner for Suzuki‑Miyaura, Buchwald‑Hartwig, and other palladium‑catalyzed cross‑coupling reactions . Compared to a non‑halogenated analog such as 2-(cyclopropyl-pyridin-4-ylmethyl-amino)-ethanol (which lacks the bromine), the title compound can directly participate in carbon‑carbon bond formation without a preceding halogenation step. In the context of PROTAC linker chemistry, the bromine provides a first attachment point for the target‑protein ligand, while the ethanolamine hydroxyl can be elaborated into a flexible linker, enabling stepwise construction of bifunctional degraders . Patent literature explicitly identifies 2‑bromopyridine‑containing ethanolamines as intermediates for proteolysis‑targeting chimeras (PROTACs) and AR/BRD4 dual‑target degraders, where regiochemistry determines the geometry of the ternary complex . No non‑brominated analog can fulfill this role without additional synthetic manipulation.

Synthetic Step Count
Class-level
Pre-installed bromine saves at least 1 synthetic step
May eliminate halogenation step; supports faster SAR cycles.
Qualitative comparison; patent examples for PROTACs.
Suzuki-Miyaura coupling C-C bond formation PROTAC linker chemistry

Commercial Availability and Purity Benchmarking

A practical procurement consideration is the availability and purity of the target compound relative to its closest commercially listed analogs. The title compound is offered at 98% purity (Leyan, product 1777558) and 95%+ (Chemenu) . Its isopropyl analog (CAS 1353977-38-4) is listed at 98% purity as well, and the 6‑Br,3‑positional isomer (CAS 1353952-60-9) is also available at 98% . Pricing across these three analogs is comparable, with Fluorochem listing both the target (086633) and the isopropyl analog (086632) at identical price points of 16,610 CNY per 500 mg . However, the target compound is noted as 'Discontinued' by at least one distributor (CymitQuimica, ref. 10-F086633), which may signal supply‑chain constraints . Procurement specialists should verify current stock status from primary suppliers before committing to a synthetic route that depends on this specific intermediate.

Purity and Price
Reported
98% purity; price parity with isopropyl analog
Cost parity removes price as selection factor; structure drives choice.
Supplier-reported; verify stock status before committing.
Chemical procurement Building block purity Supplier comparison

High-Impact Application Scenarios


PROTAC Linker Assembly with Regiospecific Coupling Vector

In the design of proteolysis‑targeting chimeras (PROTACs) that degrade bromodomain‑containing proteins (e.g., BRD4, BRM), the geometry of the linker attachment to the target‑protein ligand is critical for productive ternary complex formation. The title compound provides a 2‑bromopyridine handle that, via Suzuki‑Miyaura coupling, attaches a ligand at the pyridine 2‑position while leaving the 4‑position available for linker extension via the ethanolamine hydroxyl . The 6‑Br,3‑regioisomer (CAS 1353952-60-9) cannot replicate this vector, and the non‑brominated analog would require an extra halogenation step. Patents from Hinova Pharmaceuticals explicitly describe bromopyridine‑ethanolamine intermediates for AR/BRD4 dual‑targeting PROTACs, underscoring the relevance of this structural motif .

Kinase Inhibitor Scaffolds with Cyclopropyl Metabolic Stability

Cyclopropyl groups are widely employed in kinase inhibitor medicinal chemistry to reduce CYP450‑mediated oxidation and prolong half‑life. The target compound's cyclopropyl substituent, combined with its 2‑bromopyridine cross‑coupling handle, makes it an attractive intermediate for building type II kinase inhibitor scaffolds that require a metabolically stable hinge‑binding motif. The 35 °C higher boiling point relative to the isopropyl analog and the established class‑level metabolic stability advantage of cyclopropanes over acyclic alkyl groups support selecting this compound for programs where in vivo PK is a key selection criterion .

Epigenetic Probe Synthesis via Orthogonal Functionalization

The dual functionality of the target compound—a bromine for cross‑coupling and a primary alcohol for esterification, etherification, or oxidation—enables orthogonal functionalization strategies in the synthesis of epigenetic probes or chemical biology tools. This contrasts with the simple amine analog (CAS 1289386-62-4), which lacks the hydroxyl group and would require an additional alkylation step to introduce a linker attachment point. In histone deacetylase (HDAC) or BET bromodomain probe synthesis, the ability to sequentially functionalize the bromine and hydroxyl positions can reduce the total step count by 1–2 transformations .

MOF and Conjugated Polymer Building Block

Beyond medicinal chemistry, the target compound has been noted as a precursor for Suzuki‑Miyaura‑based construction of conjugated polymers or metal‑organic frameworks (MOFs) where the cyclopropyl group's rigid geometry influences pore size and framework topology . The ethanolamine hydroxyl can serve as a metal‑coordinating site or a post‑synthetic modification handle. For materials scientists, the combination of a regiospecific bromine, a conformationally restricted cyclopropyl group, and a coordinating alcohol is a differentiated feature set not found in the isopropyl or simple amine analogs.

Application
Selection Property
Validation Focus
PROTAC linker assembly studies
2-Bromopyridine regioisomer and ethanolamine linker handle
Coupling vector alignment and linker attachment efficiency
Kinase inhibitor scaffold studies
Cyclopropyl substitution and cross-coupling handle
Metabolic stability context in assay; scaffold elaboration
Epigenetic probe synthesis
Orthogonal bromine and alcohol functionality
Sequential functionalization without extra protection steps
Conjugated polymer/MOF building block
Regiospecific bromine and rigid cyclopropyl geometry
Framework topology and post-synthetic modification potential
Quote Request

Request a Quote for 2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.